molecular formula C42H69NaO11 B12468282 Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

Cat. No.: B12468282
M. Wt: 773.0 g/mol
InChI Key: YPZYGIQXBGHDBH-UHFFFAOYSA-M
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Description

Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate is a highly complex sodium salt featuring a spirocyclic backbone with multiple fused oxygen-containing heterocycles (oxan rings) and diverse substituents, including hydroxy, ethyl, methyl, and carbonyl groups . The compound’s synthesis likely involves multi-step regioselective reactions, analogous to methods used for 5-substituted heterocycles, such as controlled nitrosation and esterification .

Properties

Molecular Formula

C42H69NaO11

Molecular Weight

773.0 g/mol

IUPAC Name

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

InChI

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1

InChI Key

YPZYGIQXBGHDBH-UHFFFAOYSA-M

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate (CAS No. 70052-00-5) is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C43H71NaO10C_{43}H_{71}NaO_{10}, and it has a molecular weight of approximately 771.008 g/mol. The structure features multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₄₃H₇₁NaO₁₀
Molecular Weight771.008 g/mol
CAS Number70052-00-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of hydroxyl groups and specific alkyl chains in the sodium salt may enhance its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death. A study on related compounds highlighted their effectiveness against various bacterial strains, suggesting that Sodium;2-[6-[6-[3-(5-ethyl... might have similar properties .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds within this class have shown potential in scavenging free radicals and enhancing the body’s antioxidant defenses. For instance, the bioactive constituents derived from similar structures have been reported to reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways could be significant for therapeutic applications in conditions such as arthritis or other inflammatory diseases. Studies on related compounds suggest they may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, thus reducing inflammation .

The mechanisms through which Sodium;2-[6-[6-[3-(5-ethyl... exerts its biological effects may involve:

  • Cell Membrane Disruption : Similar compounds have been shown to interact with lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and oxidative stress pathways.
  • Gene Expression Modulation : Influencing the expression of genes related to antioxidant defenses and inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A case study involving a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, with MIC values indicating strong potency .
  • Oxidative Stress Reduction : In vitro studies showed that treatment with similar compounds resulted in decreased levels of reactive oxygen species (ROS) in human cell lines .
  • Anti-inflammatory Response : Clinical trials have indicated that compounds with structural similarities effectively reduced markers of inflammation in patients with chronic inflammatory conditions .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its hydroxyl (-OH) and alkene groups. Key oxidative pathways include:

Reaction SiteOxidizing AgentConditionsProducts Formed
Secondary hydroxylKMnO₄ (acidic)25°C, 6 hrsKetone derivatives
Allylic C-HO₂ (catalyzed by metal)40°C, 12 hrsEpoxide intermediates
Terminal alkeneOsO₄H₂O/THF, 0°CDihydroxylated product

The oxidation of hydroxyl groups to ketones is favored under acidic conditions, while epoxidation occurs selectively at the dispiro system's conjugated double bonds .

Reduction Reactions

Reductive modifications target carbonyl groups and strained ether linkages:

Reaction SiteReducing AgentConditionsProducts Formed
Ketone (C=O)NaBH₄EtOH, 25°C, 2 hrsSecondary alcohol
Spiroketal etherLiAlH₄Dry THF, -10°CCleaved diol derivatives

Notably, LiAlH₄ reduces the spiroketal ether bond, leading to ring opening and formation of two discrete diol fragments .

Hydrolysis Reactions

The compound demonstrates pH-dependent hydrolysis:

Functional GroupConditionsProducts Formed
Ester (COOR)1M NaOH, refluxCarboxylic acid + alcohol
Acetal0.1M HCl, 50°CHemiacetal intermediates

Alkaline hydrolysis of the ester moiety yields the corresponding carboxylic acid, while acidic conditions destabilize the acetal groups in the dispiro system.

Complexation Reactions

As a sodium salt of a polyether ionophore, it exhibits strong cation-binding properties:

CationStability Constant (log K)Biological Relevance
Na⁺4.2 ± 0.3Enhances transmembrane transport
K⁺5.8 ± 0.2Disrupts bacterial ion gradients
Ca²⁺3.1 ± 0.4Modulates cellular signaling

The compound forms 1:1 complexes with monovalent cations through coordination with six oxygen atoms from ether and hydroxyl groups . This ionophoric activity underlies its antibiotic effects by collapsing microbial membrane potentials.

Substitution Reactions

Nucleophilic substitution occurs at electrophilic centers:

SiteReagentConditionsProducts Formed
Allylic positionCl₂ (radical initiator)UV light, 25°CChlorinated derivatives
Hydroxyl groupAc₂OPyridine, 60°CAcetylated product

Acetylation of hydroxyl groups increases the compound's lipophilicity, enhancing membrane permeability .

Thermal Degradation

Thermogravimetric analysis reveals decomposition pathways:

Temperature RangeMajor ProcessProducts Identified
150-200°CDehydrationAnhydro derivatives
250-300°CEther cleavageFragmented hydrocarbons
>300°CCarbonizationGraphitic residues

The dispiro system begins decomposing at 250°C via retro-Diels-Alder reactions, releasing volatile oxolane fragments.

Biological Interactions

In physiological environments, the compound participates in redox cycling:

ReactionEnzymatic SystemBiological Consequence
Quinone formationCytochrome P450ROS generation → apoptosis
DemethylationCYP3A4Hydroxylated metabolites

These reactions contribute to its antiparasitic and anticancer activities by inducing oxidative stress in target cells .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Sodium;2-[...]butanoate and Analogues

Compound Name Core Structure Key Functional Groups Molecular Formula
Target Compound Spirocyclic oxan systems Hydroxy, methyl, ethyl, carbonyl C₄₅H₇₇NO₁₀Na
{4-[...]-phenoxy}-acetic acid sodium salt Benzimidazole-sulfonyl derivatives Sulfinyl, methoxy, methyl C₂₅H₂₄N₂O₇S₂Na
Ethyl 5-(dimethylamino)-2-[[...]pentanoate Hydrazin-ylidene pentanoate Dimethylamino, ethoxycarbonyl C₁₉H₂₉N₃O₅S
C₄₅H₇₇NO₁₀ ( metabolite) Spirocyclic polyethers Hydroxy, propylamino, methyl C₄₅H₇₇NO₁₀

Key Observations :

  • The target compound’s spirocyclic polyether framework distinguishes it from aromatic sodium salts (e.g., benzimidazole derivatives in ), which rely on conjugated π-systems for stability .
  • Unlike simpler esters (e.g., ’s hydrazin-ylidene pentanoate), the target’s multiple oxan rings confer rigidity and steric hindrance, impacting solubility and reactivity .
Physicochemical Properties

Solubility and Stability :

  • The sodium salt form enhances aqueous solubility compared to neutral spirocyclic analogues (e.g., ’s C₄₅H₇₇NO₁₀) .
  • Stability studies for similar sodium salts (e.g., benzimidazole derivatives) highlight sensitivity to pH and temperature, necessitating lyophilization for storage .

Analytical Testing :

  • Alcohol content quantification methods, such as those described in Pharmacopeial Forum (e.g., internal standard solutions with butyl alcohol), are critical for verifying hydroxy group integrity in the target compound .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : A multi-step approach is essential:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and GF/F (0.7 μm) filtration to isolate the compound from complex matrices .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ high-resolution LC-MS with C18 columns and gradient elution (methanol/water with 0.1% formic acid) to resolve stereoisomers and confirm molecular weight. Cross-validate with deuterated internal standards (e.g., triclosan-d3) to minimize matrix effects .
  • Physicochemical Profiling : Measure logP, hydrogen bond donors/acceptors, and topological polar surface area (TPSA) to predict solubility and membrane permeability .

Q. How should researchers design a synthesis protocol for this compound, considering steric hindrance from its polycyclic structure?

  • Methodological Answer :

  • Catalyst Selection : Use palladium(II) acetate with tricyclohexylphosphine to facilitate coupling reactions in sterically crowded environments .
  • Temperature Control : Maintain reactions below 40°C to prevent epimerization of hydroxyl groups. Monitor progress via in-situ FTIR for carbonyl (5-oxooctanoyl) group formation .
  • Purification : Apply membrane-based separation (e.g., nanofiltration) to isolate intermediates, leveraging CRDC subclass RDF2050104 guidelines for scalability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G* basis sets to predict 13C^{13}\text{C} and 1H^{1}\text{H} NMR shifts. Compare experimental vs. theoretical values to identify misassigned peaks .
  • Cross-Validation : Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidation artifacts. Use COMSOL Multiphysics to simulate solvent effects on spectral outcomes .
  • Theoretical Consistency : Align findings with spirocyclic ether stability models (e.g., oxadispiro ring strain analysis) to validate stereochemical assignments .

Q. What methodologies optimize reaction yields for the spirocyclic ether core while minimizing byproducts?

  • Methodological Answer :

  • AI-Driven DoE (Design of Experiments) : Train machine learning models on historical reaction data (temperature, catalyst loading, solvent polarity) to predict optimal conditions. Prioritize parameters that reduce 1,6,8-trioxadispiro ring-opening side reactions .
  • Process Simulation : Implement CRDC subclass RDF2050108 guidelines for real-time monitoring of pH and oxygen levels during oxidation steps .
  • Byproduct Trapping : Introduce scavenger resins (e.g., tripotassium phosphate) to sequester reactive aldehydes generated during 5-oxooctanoyl formation .

Q. How can researchers assess the environmental impact of this compound’s degradation products?

  • Methodological Answer :

  • Ecotoxicological Profiling : Use SPE-LC-MS/MS to quantify metabolites in wastewater influent/effluent. Track persistent sulfonated byproducts using PFOS/PFOA detection protocols .
  • Intersectional Data Analysis : Leverage databases like BLOCS to correlate degradation kinetics with regional regulatory thresholds, ensuring compliance with OECD guidelines .

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